Levamlodipine

Overview

Description

(S)-amlodipine is the (4S)-enantiomer of amlodipine. It is an enantiomer of a (R)-amlodipine.

Levamlodipine, also known as S-amlodipine, is a pharmacologically active enantiomer of [amlodipine], an antihypertensive medication. This compound belongs to the dihydropyridine group of calcium channel blockers. This medication was first marketed in Russia and India before being granted FDA approval. The names S-amlodipine and this compound may be used interchangeably as both substances are the same, however. As a racemic mixture, amlodipine contains (R) and (S)-amlodipine isomers, but only (S)-amlodipine as the active moiety possesses therapeutic activity. this compound was granted FDA approval on 19 December 2019.

See also: this compound Maleate (active moiety of).

Mechanism of Action

Levamlodipine, also known as (S)-Amlodipine, is a pharmacologically active enantiomer of amlodipine . It is a calcium channel blocker used to treat hypertension . Here is a detailed overview of its mechanism of action:

Target of Action

This compound’s primary target is the L-type calcium channels located in the vascular and cardiac smooth muscles . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.

Mode of Action

This compound acts as an allosteric modulator . It inhibits the transmembrane influx of calcium ions through the L-type calcium channels . This inhibition is more pronounced in vascular smooth muscle than in cardiac muscle .

Biochemical Pathways

By blocking the calcium influx, this compound causes vasodilation , leading to a decrease in peripheral vascular resistance . This action reduces the workload of the heart, thereby lowering blood pressure .

Pharmacokinetics

This compound exhibits good bioavailability. After oral administration, it reaches maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL in 2 to 3 hours (Tmax) . It is extensively metabolized in the liver, primarily by CYP3A4, to inactive metabolites . About 60% of these metabolites are excreted in the urine . This compound shows approximately 93% plasma protein binding .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in blood pressure . By causing vasodilation, it reduces the force required for the heart to pump blood, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Individual factors such as age, liver function, and concomitant use of other medications can influence its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

Levamlodipine acts on the L-type of calcium channels . It blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation . This leads to a decrease in blood pressure . This compound inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure .

Cellular Effects

This compound’s primary cellular effect is the dilation of blood vessels, which improves blood flow . By blocking the influx of calcium, this compound causes relaxation of the vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure .

Molecular Mechanism

This compound’s mechanism of action involves blocking the transmembrane influx of calcium through L-type calcium channels into the vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure . This compound inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure .

Temporal Effects in Laboratory Settings

In a single-dose study, this compound (2.5 mg) reached a maximum plasma concentration of 8.3 to 9.3 ng/mL in 2 to 3 hours . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism with 10% of the parent compound and 60% of the metabolites excreted in the urine .

Metabolic Pathways

This compound is primarily metabolized in the liver, with about 90% of it being converted to inactive metabolites . This metabolism is primarily mediated by CYP3A4 . This compound’s dehydrogenation to a pyridine metabolite (M9) is the most important metabolic pathway in human liver microsomes .

Transport and Distribution

This compound is distributed throughout the body after oral administration . It shows approximately 93% plasma protein binding in hypertensive patients .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the cell membrane where it interacts with L-type calcium channels .

Properties

IUPAC Name |

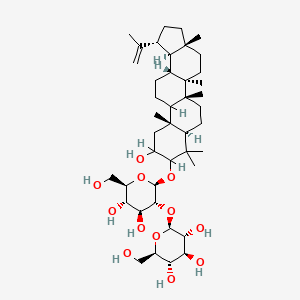

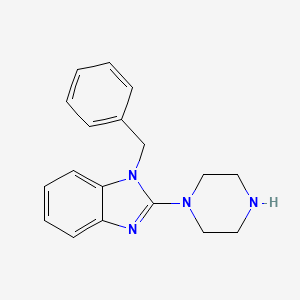

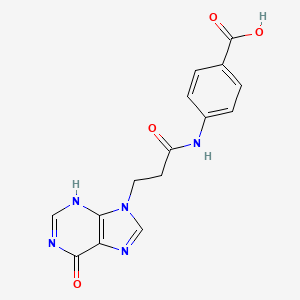

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904504 | |

| Record name | Levamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Levamlodipine blocks the transmembrane influx of calcium through L-type calcium channels into the vascular and cardiac smooth muscles resulting in vasodilation and a subsequent decrease in blood pressure. Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure. In vitro studies have shown a negative inotropic effect but this is unlikely to be clinically relevant. | |

| Record name | Levamlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103129-82-4 | |

| Record name | (-)-Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamlodipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levamlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVAMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6NLP6806 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of levamlodipine?

A1: this compound primarily acts by blocking L-type voltage-gated calcium channels, predominantly in vascular smooth muscle cells. [, , ] This inhibition reduces calcium influx, leading to vasodilation and a decrease in peripheral vascular resistance, ultimately lowering blood pressure. [, , ]

Q2: How does this compound's vasodilatory effect differ in hypoxic conditions?

A2: Research using isolated rat basilar arteries demonstrated that this compound exhibits a more pronounced inhibitory effect on vasoconstriction induced by 5-hydroxytryptamine (5-HT) under hypoxic conditions compared to normoxic conditions. [] This suggests a potential role for this compound in conditions involving hypoxia, such as stroke.

Q3: Does this compound impact the release of endothelium-derived relaxing factors?

A3: Studies suggest that this compound's vasodilatory effects might be partially mediated by the release of nitric oxide (NO), an endothelium-derived relaxing factor. [] This adds another layer to its beneficial effects on the cardiovascular system.

Q4: Beyond blood pressure reduction, what other potential therapeutic benefits might this compound offer?

A4: Research indicates that this compound might provide neuroprotective effects, potentially by reducing infarct volume in mouse models of focal cerebral ischemia. [] Additionally, it may enhance cognitive function in a mouse model of vascular dementia, possibly through mechanisms involving the CaMKII pathway. []

Q5: Can this compound be beneficial in managing conditions beyond hypertension?

A5: Research suggests potential benefits of this compound in various conditions, including:

- Vascular Dementia: this compound at a low dose (0.1 mg/kg) showed improvements in cognitive function in a mouse model of vascular dementia. []

- Acute Glaucoma: In a rabbit model, this compound demonstrated a significant preventative effect on glucose-induced intraocular pressure elevation. []

- Diastolic Heart Failure: In patients with primary hypertension complicated with diastolic heart failure, this compound showed improvements in heart function parameters like the 6-minute walk distance, left ventricular ejection fraction, and E/A ratio. []

- Hypertension with Morning Blood Pressure Surge: this compound, especially in combination with betaloc, demonstrated effectiveness in controlling morning blood pressure surge in patients with hypertension. []

- Diabetic Nephrosis with Hypertension: this compound, alone or in combination with losartan, showed promising results in lowering blood pressure and decreasing urine albumin excretion in patients with diabetic nephrosis and hypertension, suggesting a protective effect on renal function. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound besylate, the commonly used salt form, has a molecular formula of C20H25N2O5ClS and a molecular weight of 448.94 g/mol.

Q7: Is there spectroscopic data available for this compound besylate?

A7: Yes, research papers describe characteristic peaks of this compound besylate crystals in X-ray powder diffraction patterns obtained using Cu-K alpha rays. [, , ] These peaks are valuable for identification and characterization.

Q8: How stable is this compound besylate under various conditions?

A8: Studies have investigated the stability of this compound besylate under different conditions to optimize its formulation and storage. [, ] Formulations utilizing techniques like inclusion complexes with beta-cyclodextrin aim to further enhance stability and improve dissolution rates. []

Q9: What analytical methods are commonly used to quantify this compound?

A9: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a frequently employed method for determining this compound concentrations in biological samples. [] This method offers high sensitivity and selectivity.

Q10: Are there validated analytical methods to ensure the quality and consistency of this compound formulations?

A10: Yes, analytical method validation is crucial for ensuring the accuracy, precision, and specificity of methods used to quantify this compound in pharmaceutical formulations. [, ] These validated methods are essential for quality control and assurance.

Q11: What is the bioavailability of this compound?

A11: Research comparing the bioavailability of this compound maleate dispersible tablets to traditional tablets in healthy volunteers found the relative bioavailability of the dispersible tablets to be 99% ± 6% (85%~110%). []

Q12: Has the efficacy of this compound been evaluated in clinical trials?

A13: Numerous clinical studies have investigated the efficacy and safety of this compound in managing hypertension, often comparing it to amlodipine or other antihypertensive agents. [, , , , , , , , , , , , , , ]

Q13: What are some key findings from clinical trials regarding the efficacy of this compound in managing hypertension?

A14: Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with mild to moderate essential hypertension, with comparable efficacy to amlodipine. [, , , , , , , , , ] Studies also suggest potential advantages of this compound, such as a lower incidence of adverse effects compared to amlodipine. [, , ]

Q14: Are there combination therapies involving this compound that have shown promising results in managing hypertension?

A15: Yes, research indicates that combining this compound with other antihypertensive agents like valsartan, [, ] irbesartan, [] or benazepril [] can enhance blood pressure control and potentially provide additional cardiovascular benefits.

Q15: What is the significance of this compound being a single enantiomer drug?

A16: this compound represents the pharmacologically active enantiomer of the racemic drug amlodipine. [] Developing and utilizing single enantiomers like this compound aligns with the trend towards more selective and potentially safer drug therapies.

Q16: Have there been efforts to develop novel formulations or drug delivery strategies for this compound?

A17: Yes, research explores formulations like dispersible tablets [] and those incorporating beta-cyclodextrin [] to potentially enhance the solubility, dissolution rate, and bioavailability of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)

![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)

![[(3aS,4S,5R,6Z,10Z,11aR)-3a,4-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1674782.png)